Rachelmycin

Cytotoxicity L1210 IC50

Researchers relying on generic CPI analogs risk 1,000-fold potency shifts or loss of the delayed hepatotoxicity model critical for safety profiling. Rachelmycin (CC-1065; NSC 298223) is the naturally occurring cyclopropylpyrroloindole antibiotic that provides a calibrated benchmark for DNA minor groove alkylator programs. - Definitive SAR reference: MeCPI subunit stability establishes the baseline against all synthetic analogs (IC50 20-88 pM in L1210). - Prototypical hepatotoxicity model: induces delayed death at 12.5 mg/kg in BDF1 mice, a phenotype absent in adozelesin. - ADC payload intermediate potency: bridges the gap between yatakemycin (3-5 pM) and duocarmycin A (~300 pM), supplied ≥98% with full analytical documentation.

Molecular Formula C37H33N7O8
Molecular Weight 703.7 g/mol
CAS No. 69866-21-3
Cat. No. B1680426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRachelmycin
CAS69866-21-3
SynonymsBenzo(1,2-b:4,3-b')dipyrrole-3(2H)-carboxamide, 7-((1,6-dihydro-4-hydroxy-5-methoxy-7-((4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa(c)pyrrolo(3,2-e)indol-2(1H)-yl)carbonyl)benzo(1,2-b:4,3-b')dipyrrol-3(2H)-yl)carbonyl)-1,6-dihydro-4-hydroxy-5-methox
CC 1065
CC-1065
NSC 298223
Molecular FormulaC37H33N7O8
Molecular Weight703.7 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N
InChIInChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50)
InChIKeyUOWVMDUEMSNCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rachelmycin (CC-1065) Overview


Rachelmycin (CC-1065; NSC 298223) is a naturally occurring antitumor antibiotic isolated from Streptomyces zelensis [1]. It belongs to the cyclopropylpyrroloindole (CPI) family of DNA minor groove alkylating agents, which also includes the duocarmycins and yatakemycin [2]. The compound binds non-covalently and covalently (via an N-3 adenine adduct) within the minor groove of B-form DNA, exhibiting exceptionally potent cytotoxic activity [3]. Rachelmycin has a molecular formula of C37H33N7O8 and a molecular weight of 703.70 g/mol [4].

Rachelmycin (CC-1065) Substitution Risks


Rachelmycin (CC-1065) and its analogs exhibit extreme sensitivity to subtle structural modifications, with cytotoxic potencies varying by over 1,000-fold across the class [1]. The parabolic relationship between alkylation subunit reactivity and biological activity dictates that even minor changes in chemical stability can shift a compound from being optimally potent to either inert or excessively toxic [2]. Generic substitution without head-to-head validation risks selecting an analog with either suboptimal potency (e.g., seco-analogs with IC50 values in the μM range [3]) or with a fundamentally different toxicity profile (e.g., analogs lacking the delayed hepatotoxicity characteristic of the parent compound [4]).

Rachelmycin (CC-1065) Quantitative Evidence


Potency vs. Duocarmycin SA & Yatakemycin in L1210 Cells

Rachelmycin (CC-1065) demonstrates an IC50 of 20 pM against L1210 murine leukemia cells, which is 4-fold less potent than duocarmycin SA (IC50 = 5 pM) and approximately 4- to 6.7-fold less potent than yatakemycin (IC50 = 3-5 pM) [1]. This places Rachelmycin as a moderately potent member within the natural product CPI family, establishing a clear potency hierarchy for payload selection in antibody-drug conjugate (ADC) development.

Cytotoxicity L1210 IC50

Potency vs. Bizelesin & Adozelesin in L1210 Cells

Following 48-hour incubation with L1210 cells, Rachelmycin (CC-1065) exhibits an IC50 of 88.1 pM, which is significantly less potent than the synthetic analogs bizelesin (IC50 = 2.3 pM) and adozelesin (IC50 = 3.4 pM) [1]. Bizelesin is 38-fold more potent and adozelesin is 26-fold more potent than Rachelmycin under these conditions.

Cytotoxicity L1210 IC50 Bizelesin Adozelesin

Delayed Toxicity vs. Adozelesin in Non-Tumored Mice

Rachelmycin (CC-1065) causes delayed death in non-tumored BDF1 mice at a dose of 12.5 mg/kg, a characteristic hepatotoxicity that precluded its clinical development . In contrast, the synthetic analog adozelesin does not cause delayed death in non-tumored mice, representing a fundamental improvement in the toxicity profile [1]. The smallest dose at which delayed death occurs is less for Rachelmycin (12.5 mg/kg) in experiments with non-tumored BDF1 mice .

Toxicity In Vivo Delayed Death

Alkylation Subunit Stability: MeCPI vs. MeCTI & DSA

The MeCPI alkylation subunit found in Rachelmycin (CC-1065) is 5-6 times less stable than the synthetic MeCTI alkylation subunit and slightly less stable than the DSA alkylation subunit found in duocarmycin SA [1]. This difference in stability contributes to the distinct potency profiles observed across the CPI family, as alkylation subunit reactivity must be optimally balanced for maximal biological activity.

Stability Alkylation Subunit Structure-Activity Relationship

Potency Gap vs. Achiral seco-Analogs

Rachelmycin (CC-1065) exhibits an IC50 of 30 pM against L1210 cells (3-day exposure), whereas achiral seco-analogs demonstrate IC50 values in the μM range, representing a >10,000-fold difference in potency [1]. This extreme disparity highlights the critical importance of the intact cyclopropane ring for biological activity and underscores the risk of substituting Rachelmycin with simplified achiral seco-analogs in applications requiring high potency.

seco-Analogs Cytotoxicity IC50

Potency vs. Duocarmycin A in Balb 3T3/H-ras Cells

While Rachelmycin (CC-1065) exhibits an IC50 of 20 pM against L1210 cells [1], duocarmycin A demonstrates an IC50 of 0.3 nM (300 pM) against Balb 3T3/H-ras cells after 72-hour exposure [2]. Although these assays are not identical, the data suggest that Rachelmycin is at least 15-fold more potent than duocarmycin A, consistent with the known potency hierarchy within the natural product CPI family.

Cytotoxicity Duocarmycin A IC50

Rachelmycin (CC-1065) Application Scenarios


ADC Payload: Moderate Potency Natural Scaffold

Rachelmycin (CC-1065) is the appropriate payload selection when a moderately potent (IC50 ~20-88 pM) natural product CPI scaffold is required, providing a well-characterized starting point for ADC development [1]. Its potency is intermediate between the more potent yatakemycin (3-5 pM) and the less potent duocarmycin A (~300 pM), offering a balanced therapeutic window [2].

Delayed Hepatotoxicity Mechanistic Studies

Rachelmycin (CC-1065) is the definitive compound for investigating the mechanism of delayed hepatotoxicity, as it is the prototypical CPI agent that causes this toxicity at 12.5 mg/kg in non-tumored BDF1 mice, whereas analogs like adozelesin do not [1]. This unique toxicity profile makes Rachelmycin essential for studies aimed at understanding and mitigating this adverse effect in next-generation analogs.

SAR Studies: Alkylation Subunit Stability

Rachelmycin (CC-1065) serves as the essential baseline comparator for SAR studies investigating the impact of alkylation subunit stability on biological activity. Its MeCPI subunit is 5-6 times less stable than the synthetic MeCTI subunit, establishing a clear structure-stability-activity relationship that guides the design of optimized analogs [1].

Reference Standard for CPI Potency Calibration

Rachelmycin (CC-1065) is the industry-standard reference compound for calibrating the potency of synthetic CPI analogs in L1210 cytotoxicity assays. Its well-documented IC50 values (20 pM [1], 30 pM [2], 88.1 pM [3]) under various conditions provide a reliable benchmark for normalizing data across studies and ensuring consistency in analog evaluation programs.

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